molecular formula C9H9NaO6S B13728493 Acetic acid, (4-methylsulfophenoxy)-, monosodium salt CAS No. 35038-81-4

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt

Cat. No.: B13728493
CAS No.: 35038-81-4
M. Wt: 268.22 g/mol
InChI Key: RJTAXJXQJCDFOY-UHFFFAOYSA-M
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Description

Properties

CAS No.

35038-81-4

Molecular Formula

C9H9NaO6S

Molecular Weight

268.22 g/mol

IUPAC Name

sodium;2-(4-methyl-2-sulfophenoxy)acetate

InChI

InChI=1S/C9H10O6S.Na/c1-6-2-3-7(15-5-9(10)11)8(4-6)16(12,13)14;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

RJTAXJXQJCDFOY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-methylsulfophenoxy)-, monosodium salt typically involves the sulfonation of 4-methylphenol (p-cresol) followed by esterification with acetic acid. The reaction conditions often require the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfonating agents and neutralizing agents, followed by purification steps such as crystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Acetic acid, (4-methylsulfophenoxy)-, monosodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer component in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-methylsulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets. The sulfonate group can participate in ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also act as a surfactant, affecting the solubility and stability of other molecules in solution.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Sodium Salts of Acetic Acid Derivatives
Compound Name Molecular Formula Key Substituents Applications/Properties Reference
This compound C₉H₉NaO₅S 4-Methylsulfophenoxy Regulatory status: NDSL listed
(2,4-Dichlorophenoxy)acetic acid sodium salt monohydrate C₈H₅Cl₂NaO₃·H₂O 2,4-Dichlorophenoxy Herbicide
Sodium oxamate C₂H₂NNaO₃ 2-Amino-2-oxoethyl Inhibitor of lactate dehydrogenase
12-Sulfodehydroabietic acid monosodium salt (TA-2711) C₂₀H₂₇NaO₅S Sulfonated diterpene Anti-ulcer agent (promotes gastric healing)
Varespladib Sodium C₂₀H₁₈N₂NaO₆ Benzyl-indole-acetate Phospholipase A₂ inhibitor

Key Observations :

  • Substituent Diversity: The target compound’s 4-methylsulfophenoxy group distinguishes it from chlorinated phenoxy (herbicidal) or complex heterocyclic (pharmacological) derivatives.
  • Sodium Salt Role : Enhances solubility and bioavailability, critical for pharmaceutical efficacy (e.g., TA-2711’s anti-ulcer activity) .

Functional Analogs

Anti-Ulcer Agents
  • TA-2711 :
    • Mechanism : Accelerates mucosal regeneration in acetic acid-induced gastric ulcers by increasing PAS-positive glycoproteins .
    • Comparison : Unlike TA-2711, the target compound lacks a diterpene backbone, suggesting divergent biological targets.
Herbicidal Sodium Salts
  • (2,4-Dichlorophenoxy)acetic Acid Sodium Salt: Application: Acts as a synthetic auxin herbicide. The target compound’s methylsulfophenoxy group may confer different environmental or biological interactions .
Enzyme Inhibitors
  • Varespladib Sodium: Application: Inhibits phospholipase A₂, a key enzyme in inflammatory pathways. The target compound’s sulfophenoxy group may interact with distinct enzymatic systems .

Physicochemical and Regulatory Comparisons

Table 2: Regulatory and Solubility Profiles
Compound Name Regulatory Status Solubility Features Reference
This compound NDSL (Canada) Likely water-soluble (sodium salt)
Sodium oxamate Not restricted High aqueous solubility
TA-2711 Investigational drug Enhanced bioavailability via sodium salt

Key Observations :

  • Regulatory Hurdles : The target compound’s NDSL status implies stricter oversight compared to widely used salts like sodium oxamate .
  • Solubility: Sodium salts generally improve solubility, but substituents (e.g., methylsulfophenoxy) may affect lipophilicity and tissue penetration.

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